molecular formula C12H17NO3 B2470417 Benzyl 3-hydroxy-2-methylpropylcarbamate CAS No. 1381761-65-4

Benzyl 3-hydroxy-2-methylpropylcarbamate

Cat. No.: B2470417
CAS No.: 1381761-65-4
M. Wt: 223.272
InChI Key: KODDZNUTPRANEE-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-2-methylpropylcarbamate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a 3-hydroxy-2-methylpropyl group. This compound is used as a building block in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-hydroxy-2-methylpropylcarbamate can be synthesized through the reaction of benzyl chloroformate with 3-hydroxy-2-methylpropylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-2-methylpropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-hydroxy-2-methylpropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 3-hydroxy-2-methylpropylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-hydroxy-2-methylpropylcarbamate is unique due to the presence of both the benzyl and 3-hydroxy-2-methylpropyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

benzyl N-(3-hydroxy-2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODDZNUTPRANEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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